2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
“2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide” is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide” typically involves multi-step organic reactions. The starting materials may include isobutylamine, 4-methoxybenzaldehyde, and other reagents. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis processes. This may include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and pH are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, quinazoline derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential in treating diseases like cancer, bacterial infections, and inflammatory conditions.
Industry
In the industry, these compounds may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of “2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 4-aminoquinazoline
- 2-methylquinazoline
- 6-chloroquinazoline
Uniqueness
The uniqueness of “2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide” lies in its specific functional groups and structural configuration, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-N,3-bis(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4S/c1-16(2)13-27-24(31)19-8-11-21-22(12-19)28-26(29(25(21)32)14-17(3)4)34-15-23(30)18-6-9-20(33-5)10-7-18/h6-12,16-17H,13-15H2,1-5H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFNLKLMNKWVNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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